molecular formula C12H11NO3 B12876928 Methyl 3-(o-tolyl)isoxazole-4-carboxylate

Methyl 3-(o-tolyl)isoxazole-4-carboxylate

Cat. No.: B12876928
M. Wt: 217.22 g/mol
InChI Key: OHXKZSFXLCIDDZ-UHFFFAOYSA-N
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Description

Methyl 3-(o-tolyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(o-tolyl)isoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and production costs. The use of metal-free synthetic routes is also being explored to address environmental and economic concerns .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(o-tolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

Methyl 3-(o-tolyl)isoxazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(o-tolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-(o-tolyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:

    Isoxazole: The parent compound with a similar structure but without the methyl and carboxylate groups.

    Methyl 3-(p-tolyl)isoxazole-4-carboxylate: A positional isomer with the methyl group in the para position.

    Methyl 3-(m-tolyl)isoxazole-4-carboxylate: Another positional isomer with the methyl group in the meta position.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different positions of the substituents .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-(2-methylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-10(7-16-13-11)12(14)15-2/h3-7H,1-2H3

InChI Key

OHXKZSFXLCIDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC=C2C(=O)OC

Origin of Product

United States

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